N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine
N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0764493
InChI:
InChI=1S/C20H25NO3/c1-20(2,3)21-12-15-8-10-16(11-9-15)22-13-17-14-23-18-6-4-5-7-19(18)24-17/h4-11,17,21H,12-14H2,1-3H3
SMILES:
CC(C)(C)NCC1=CC=C(C=C1)OCC2COC3=CC=CC=C3O2
Molecular Formula:
C20H25NO3
Molecular Weight:
327.4 g/mol
N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine
CAS No.:
Cat. No.: VC0764493
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25NO3 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C20H25NO3/c1-20(2,3)21-12-15-8-10-16(11-9-15)22-13-17-14-23-18-6-4-5-7-19(18)24-17/h4-11,17,21H,12-14H2,1-3H3 |
| Standard InChI Key | RGFREYQVSMKBTR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC1=CC=C(C=C1)OCC2COC3=CC=CC=C3O2 |
| Canonical SMILES | CC(C)(C)NCC1=CC=C(C=C1)OCC2COC3=CC=CC=C3O2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator